Tert-butyl3-amino-3-(2-oxopropyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.2881 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and an amino group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with an appropriate oxopropylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted azetidine compounds .
Scientific Research Applications
Tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)5-11(12)6-13(7-11)9(15)16-10(2,3)4/h5-7,12H2,1-4H3 |
InChI Key |
WPADCQBFBRAUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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